molecular formula C17H13F3N2 B2413675 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 318288-96-9

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No. B2413675
CAS RN: 318288-96-9
M. Wt: 302.3
InChI Key: MGNCHSNQKFXWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrazole ring, which contributes to its stability and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which would increase the acidity of any protons on the pyrazole ring and could influence its reactivity .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the trifluoromethyl group might make it a candidate for reactions involving nucleophilic substitution or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the substituent groups. The trifluoromethyl group is highly electronegative, which could influence properties such as polarity, solubility, and boiling/melting points .

Scientific Research Applications

Synthesis and Derivative Formation

  • 1-(3-Methylphenyl)-4-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole is a key intermediate for synthesizing biologically active compounds. Its derivatives exhibit potential in cancer treatment, as they can specifically inhibit tumor cell proliferation, invasion, metastasis, and promote apoptosis, offering a more selective approach than traditional chemotherapy (Liu, Xu, & Xiong, 2017).

Antimicrobial and Antioxidant Applications

  • Derivatives of this compound have been synthesized with significant in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some compounds exhibit broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

Agrochemical and Medicinal Chemistry

  • Pyrazoles like this compound are relevant in agrochemical and medicinal chemistry, serving as pesticides, anti-inflammatory medications, and antitumor drugs. Fluorinated pyrazoles may have additional medicinal properties (Lam, Park, & Sloop, 2022).

Corrosion Inhibition and Antimicrobial Applications

  • Pyrazole derivatives demonstrate high efficiency as corrosion inhibitors and exhibit higher antibacterial activities than conventional bactericide agents. This links their chemical structure to their antimicrobial activities and corrosion inhibition tendencies (Sayed et al., 2018).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activity of this compound and its possible applications .

properties

IUPAC Name

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2/c1-12-4-2-7-16(8-12)22-11-14(10-21-22)13-5-3-6-15(9-13)17(18,19)20/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNCHSNQKFXWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.